

What is the CAS number for 4-Bromo-7-nitroisoindolin-1-one?

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Compound of Interest

Compound Name: 4-Bromo-7-nitroisoindolin-1-one

Cat. No.: B1288942

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Technical Guide: 4-Bromo-7-nitroisoindolin-1-one

CAS Number: 765948-99-0[\[1\]](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Bromo-7-nitroisoindolin-1-one**, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. This document details its chemical identity, potential therapeutic relevance as a PARP inhibitor, relevant biological pathways, and generalized experimental protocols for its synthesis and evaluation.

Introduction

4-Bromo-7-nitroisoindolin-1-one belongs to the isoindolinone class of compounds, a scaffold that has garnered significant attention in pharmaceutical research due to its diverse biological activities. The presence of both a bromine atom and a nitro group on the isoindolinone core suggests its potential as a modulator of biological processes, particularly in the realm of oncology. The isoindolinone structure is recognized for its similarity to the nicotinamide moiety of NAD⁺, making it a prime candidate for the development of poly(ADP-ribose) polymerase (PARP) inhibitors.

Chemical and Physical Properties

While specific, experimentally determined physical properties for **4-Bromo-7-nitroisoindolin-1-one** are not widely published, general characteristics can be inferred from its structure and related compounds.

Property	Value
CAS Number	765948-99-0 [1]
Molecular Formula	C ₈ H ₅ BrN ₂ O ₃
InChI	InChI=1S/C8H5BrN2O3/c9-5-1-2-6(11(13)14)7-4(5)3-10-8(7)12/h1-2H,3H2,(H,10,12) [1]

Therapeutic Potential: PARP Inhibition

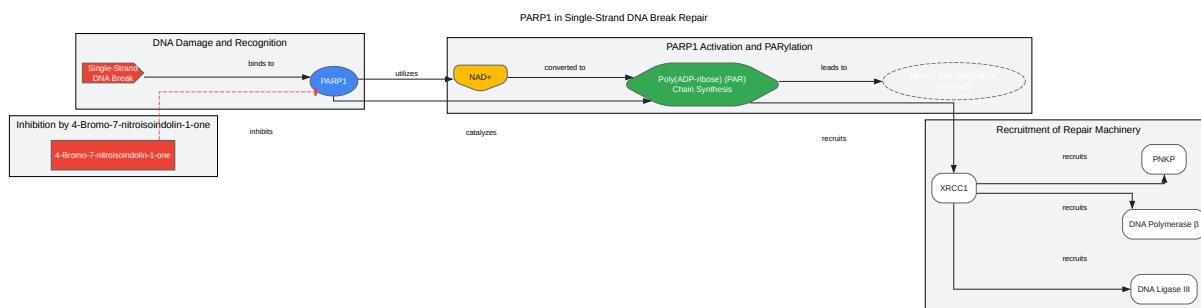
The isoindolinone scaffold is a key feature in a number of potent PARP inhibitors. PARP enzymes, particularly PARP1, are crucial for the repair of single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA mutations, the inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.

While direct quantitative data on the PARP inhibitory activity of **4-Bromo-7-nitroisoindolin-1-one** is not publicly available, the data for other isoindolinone-based PARP inhibitors suggest its potential in this area. The following table presents IC₅₀ values for established PARP inhibitors to provide context.

Inhibitor	Cell Line	Cancer Type	BRCA Status	IC ₅₀ (μM)
Olaparib	MDA-MB-436	Breast Cancer	BRCA1 mutant	4.7 [2]
Olaparib	HCC1937	Breast Cancer	BRCA1 mutant	~96 [2]
Rucaparib	MDA-MB-436	Breast Cancer	BRCA1 mutant	2.3 [2]
Niraparib	MDA-MB-436	Breast Cancer	BRCA1 mutant	3.2 [2]
Talazoparib	MDA-MB-436	Breast Cancer	BRCA1 mutant	~0.13 [2]

Signaling Pathway: PARP1 in DNA Single-Strand Break Repair

The anticipated mechanism of action for **4-Bromo-7-nitroisoindolin-1-one** is the inhibition of PARP1, thereby disrupting the base excision repair (BER) pathway for single-strand DNA breaks. The following diagram illustrates the central role of PARP1 in this process.



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PARP1 Signaling in DNA Repair and Inhibition

Experimental Protocols

Synthesis of 4-Bromo-7-nitroisoindolin-1-one

A detailed, peer-reviewed synthesis protocol for **4-Bromo-7-nitroisoindolin-1-one** is not readily available in the public domain. However, a general two-step synthesis can be proposed based on the synthesis of its precursor, 4-bromoisoindolin-1-one, followed by a nitration step.

Step 1: Synthesis of 4-Bromoisoindolin-1-one (Precursor)

This protocol is adapted from known procedures for the synthesis of 4-bromoisoindolin-1-one.

- Materials: 3-bromo-2-(bromomethyl)benzoyl bromide, tetrahydrofuran (THF), aqueous ammonia.
- Procedure:
 - Dissolve 3-bromo-2-(bromomethyl)benzoyl bromide in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
 - Cool the solution to 0°C in an ice bath.
 - Slowly add an excess of aqueous ammonia to the stirred solution.
 - Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
 - Remove the THF under reduced pressure.
 - Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
 - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to yield 4-bromoisoindolin-1-one.

Step 2: Nitration of 4-Bromoisoindolin-1-one

This is a generalized procedure for the nitration of an aromatic ring.

- Materials: 4-bromoisoindolin-1-one, concentrated sulfuric acid, concentrated nitric acid.

- Procedure:
 - Carefully add 4-bromoisoindolin-1-one to chilled concentrated sulfuric acid with stirring.
 - Cool the mixture to 0°C in an ice bath.
 - Slowly add a nitrating mixture (a pre-mixed and chilled solution of concentrated nitric acid and concentrated sulfuric acid) dropwise to the reaction mixture, maintaining the temperature below 5°C.
 - After the addition is complete, stir the reaction mixture at 0-5°C for a specified time, monitoring the reaction progress by a suitable method (e.g., TLC).
 - Carefully pour the reaction mixture onto crushed ice.
 - Collect the precipitated solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry to obtain the crude **4-Bromo-7-nitroisoindolin-1-one**.
 - Further purification can be achieved by recrystallization from an appropriate solvent.

In Vitro PARP1 Inhibition Assay (Chemiluminescent)

The following is a generalized protocol for determining the in vitro inhibitory activity of a compound against PARP1.[3][4][5]

- Principle: This assay measures the incorporation of biotinylated NAD⁺ into histone proteins, a reaction catalyzed by PARP1. The resulting biotinylated histones are detected using streptavidin-HRP and a chemiluminescent substrate. The light produced is proportional to PARP1 activity.
- Materials:
 - Histone-coated 96-well plates
 - Recombinant human PARP1 enzyme
 - Activated DNA

- Biotinylated NAD+
- Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 25 mM MgCl₂, 1 mM DTT)
- **4-Bromo-7-nitroisoindolin-1-one** (test compound)
- Known PARP inhibitor (e.g., Olaparib) as a positive control
- Streptavidin-HRP conjugate
- Chemiluminescent HRP substrate
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Plate reader capable of measuring luminescence

• Procedure:

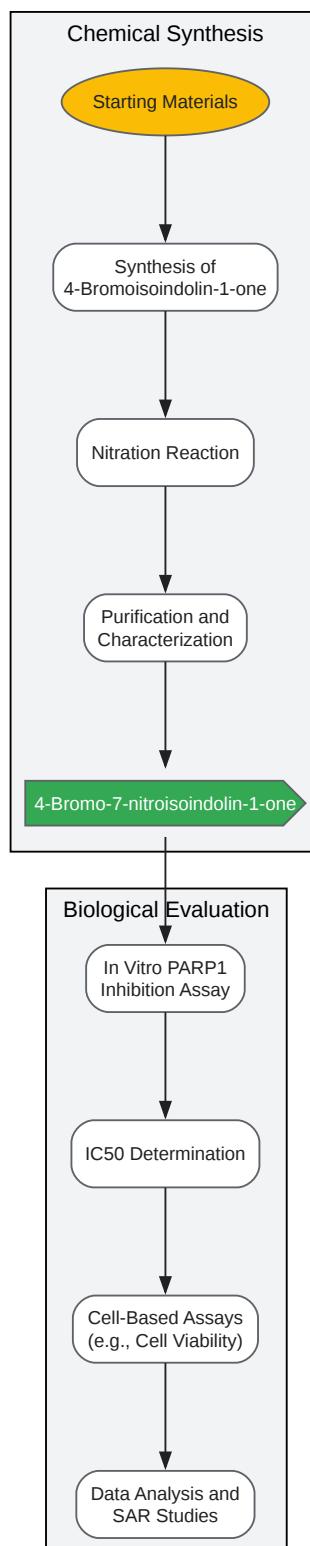
- Prepare serial dilutions of **4-Bromo-7-nitroisoindolin-1-one** and the positive control in assay buffer.
- To the wells of the histone-coated plate, add the assay buffer, activated DNA, and the test compound or control at various concentrations.
- Initiate the reaction by adding the PARP1 enzyme and biotinylated NAD+ mixture to each well.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Wash the plate multiple times with the wash buffer to remove unbound reagents.
- Add a solution of streptavidin-HRP to each well and incubate at room temperature (e.g., 30 minutes).
- Wash the plate again to remove unbound streptavidin-HRP.
- Add the chemiluminescent HRP substrate to each well and immediately measure the luminescence using a plate reader.

- Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.

Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and biological evaluation of **4-Bromo-7-nitroisoindolin-1-one** as a potential PARP inhibitor.

Workflow for Synthesis and Evaluation of 4-Bromo-7-nitroisoindolin-1-one

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Synthesis and Evaluation Workflow

Conclusion

4-Bromo-7-nitroisoindolin-1-one is a compound of significant interest for researchers in oncology and medicinal chemistry. Its structural features suggest a high likelihood of activity as a PARP inhibitor. While specific biological data for this compound is not yet in the public domain, this guide provides the foundational information and generalized protocols necessary for its synthesis and evaluation. Further research is warranted to fully elucidate its therapeutic potential.

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